3,5-Dimethylimidazolidin-4-one hydrochloride
Overview
Description
3,5-Dimethylimidazolidin-4-one hydrochloride is a chemical compound with the molecular formula C5H10N2O.ClH. It is a derivative of imidazolidinone, characterized by the presence of two methyl groups at the 3 and 5 positions of the imidazolidinone ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylimidazolidin-4-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N,N-dimethylurea with formaldehyde in the presence of hydrochloric acid. The reaction proceeds as follows:
Cyclization Reaction: N,N-dimethylurea reacts with formaldehyde to form the imidazolidinone ring.
Hydrochloride Formation: The resulting imidazolidinone is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylimidazolidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various alkylating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler imidazolidinone compounds.
Scientific Research Applications
3,5-Dimethylimidazolidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3,5-Dimethylimidazolidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazolidinone: The parent compound without the methyl groups.
1,3-Dimethylimidazolidin-2-one: Another derivative with different substitution patterns.
2,4-Dimethylimidazolidin-5-one: A compound with methyl groups at different positions.
Uniqueness
3,5-Dimethylimidazolidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other imidazolidinone derivatives may not be as effective.
Biological Activity
3,5-Dimethylimidazolidin-4-one hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by its imidazolidinone ring structure, which is known for its ability to engage in various chemical interactions. The synthesis typically involves the alkylation of imidazolidinone derivatives, leading to compounds with enhanced biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Its mechanism of action includes:
- Receptor Interaction : The compound exhibits selectivity towards serotonin receptor subtypes, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .
- Catalytic Activity : It has been identified as a potential organocatalyst in prebiotic chemistry, demonstrating catalytic properties that facilitate organic transformations under mild conditions .
- Radical Scavenging : The compound may act as a hydrogen radical acceptor in photoredox reactions, stabilizing reactive intermediates and facilitating bond formation .
Biological Activity
The biological effects of this compound span several areas:
1. Neuropharmacological Effects
Studies have shown that derivatives of this compound exhibit significant affinity for serotonin receptors, influencing neurotransmission and potentially offering therapeutic benefits for mood disorders .
2. Antioxidant Properties
Research indicates that the compound possesses antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. This property may contribute to its neuroprotective effects .
3. Organocatalysis
As an organocatalyst, this compound has been utilized in various synthetic applications, demonstrating its versatility in catalyzing reactions such as α-alkylation of aldehydes .
Case Studies
Several case studies highlight the biological significance of this compound:
- Case Study 1 : A study investigating the compound's effect on serotonin receptor binding affinity revealed a marked increase in selectivity for the 5-HT2C receptor compared to other subtypes. This selectivity suggests potential applications in treating psychiatric disorders .
- Case Study 2 : In prebiotic chemistry experiments, the compound was shown to effectively catalyze reactions that mimic early Earth conditions, supporting theories on the origins of life and the role of organocatalysts in biochemical processes .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is provided:
Compound Name | Biological Activity | Selectivity/Unique Features |
---|---|---|
1,1'-Sulfinylbis(1H-imidazole) | Antioxidant | Strong hydrogen bonding |
1,1'-Thiobis(1H-imidazole) | Antimicrobial | Metal ion interaction |
3-Ethyl-2-imino-1-methylimidazolidin-4-one | Moderate receptor affinity | Alkylation impact on activity |
Properties
IUPAC Name |
3,5-dimethylimidazolidin-4-one;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4-5(8)7(2)3-6-4;/h4,6H,3H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMHIHFVNMJFIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CN1)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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